N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}acetamide
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Overview
Description
“N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and receptor antagonists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Guanidine Formation: The guanidine moiety is formed by reacting the acetylated pyrimidine with a suitable amine, such as 2-methylphenylamine, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
“N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
“N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are critical in disease pathways.
Pathways Involved: Inhibition of enzyme activity or blocking receptor signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-CHLOROPHENYL)GUANIDINE
- N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-FLUOROPHENYL)GUANIDINE
Uniqueness
“N’‘-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE” is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H19N5O |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-methylphenyl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C16H19N5O/c1-10-7-5-6-8-14(10)20-16(19-13(4)22)21-15-17-11(2)9-12(3)18-15/h5-9H,1-4H3,(H2,17,18,19,20,21,22) |
InChI Key |
UIJMZLXNNMNTIA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C |
Origin of Product |
United States |
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